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Compound of Interest

Compound Name: FIx475

Cat. No.: B10830906

Tivumecirnon Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with detailed information and guidance on the potential off-target effects of
Tivumecirnon (FLX475).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Tivumecirnon?

Al: Tivumecirnon is an orally active and selective antagonist of the C-C chemokine receptor 4
(CCRA4).[1][2] Its primary mechanism involves blocking the interaction between CCR4 and its
ligands, CCL17 and CCL22.[1] This action is designed to inhibit the migration of regulatory T
cells (Tregs) into the tumor microenvironment, thereby enhancing the body's natural anti-tumor
immune response.[2][3][4]

Q2: What is the known selectivity profile of Tivumecirnon?

A2: Tivumecirnon is described as a "highly selective" small molecule inhibitor of CCR4.
Preclinical studies and clinical trial data have consistently highlighted its specificity for the
CCRA4 receptor.[3][4] While comprehensive public data from broad kinase or receptor screening
panels is not readily available, the clinical safety profile supports a high degree of selectivity.

Q3: Are there any known or frequently reported off-target effects of Tivumecirnon in clinical
trials?
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A3: The most consistently reported treatment-related adverse event in clinical trials is
asymptomatic and reversible QTc prolongation (a measure of heart rate).[5][6][7] This effect
has been manageable with dose reduction and has not typically required treatment
discontinuation.[5] In combination studies with pembrolizumab, the overall safety profile has
been well-tolerated, with no new or unexpected safety signals attributed to an off-target
mechanism.[2][8][9] Most adverse events were consistent with the known profiles of the
individual agents.[3][4]

Q4: Could the observed QTc prolongation be indicative of an off-target effect?

A4: Yes, QTc prolongation can be an off-target effect, often resulting from the inhibition of the
hERG potassium ion channel in the heart. While Tivumecirnon is selective for CCR4, this
clinical finding suggests a potential low-level interaction with cardiac ion channels. Researchers
investigating Tivumecirnon in preclinical models, especially those involving cardiac cells or
tissues, should consider assays to evaluate potential effects on ion channel function.

Troubleshooting Guides

Issue: An unexpected phenotype, seemingly unrelated to CCR4 signaling, is observed in our
cell-based assays upon Tivumecirnon treatment.

Troubleshooting Steps:

o Confirm CCR4 Expression: First, verify that your cell model expresses CCR4. The absence
of the primary target would strongly suggest any observed effect is off-target. Use techniques
like RT-gPCR, western blot, or flow cytometry to confirm CCR4 expression.

o Dose-Response Analysis: Perform a detailed dose-response curve. Off-target effects often
occur at higher concentrations than on-target effects. If the unexpected phenotype appears
at a significantly higher concentration than that required for CCR4 inhibition, it may be an off-
target effect.

e Use a Structural Analog: If available, test a structurally similar but inactive analog of
Tivumecirnon. If the analog does not produce the same phenotype, it suggests the effect is
specific to the active molecule, though it could still be an on- or off-target effect.
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o Rescue Experiment: Attempt to "rescue” the phenotype by activating the CCR4 pathway
downstream, if possible in your system. If the phenotype persists, it is likely independent of
CCRA4 signaling.

e Broad-Spectrum Profiling: For a comprehensive analysis, consider performing a broad-
spectrum kinase or receptor screen to identify potential unintended targets.

Issue: We are concerned about the potential for cardiac liability in our preclinical models and
want to investigate the QTc prolongation effect.

Troubleshooting Steps:

e In Vitro hERG Assay: The most direct way to assess the risk of QTc prolongation is to
perform an in vitro patch-clamp assay on cells expressing the hERG potassium channel.
This will determine if Tivumecirnon directly inhibits the channel and at what concentration.

o Cardiomyocyte Viability/Function Assays: Culture induced pluripotent stem cell-derived
cardiomyocytes (iPSC-CMs) and treat them with Tivumecirnon. Assess for changes in
beating frequency, contractility, and viability.

 In Vivo ECG Monitoring: In animal models, perform electrocardiogram (ECG) monitoring
after Tivumecirnon administration to directly measure the QT interval. This is the most direct
in vivo correlate of the clinical finding.

Quantitative Data Summary

The following table summarizes the key adverse events reported in clinical trials of
Tivumecirnon in combination with Pembrolizumab, which can help guide hypotheses on
potential off-target investigations.
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Adverse Event Frequency Trial Context Citation(s)

Phase 2 study in
advanced or

QTc Prolongation 35.0% _ _ [31[4]
metastatic gastric

cancer.

Phase 2 study in
advanced or

Pruritus (Itching) 15.0% ) ) [3114]
metastatic gastric

cancer.

Note: This data is from a combination therapy trial, and events may be attributable to either
Tivumecirnon, Pembrolizumab, or the combination.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To identify potential off-target kinase interactions of Tivumecirnon.
Methodology:

o Compound Preparation: Prepare a stock solution of Tivumecirnon in DMSO (e.g., 10 mM).
Create a series of dilutions to be used in the assay, typically at a single high concentration
(e.g., 1 or 10 uM) for initial screening, or a multi-point dose-response for hit validation.

o Kinase Panel Selection: Select a commercial kinase screening service that offers a broad
panel of purified, active human kinases (e.g., Eurofins, Reaction Biology). A panel of >300
kinases is recommended for comprehensive profiling.

o Assay Format: The service provider will typically use a radiometric (e.g., 33P-ATP) or
fluorescence-based assay format. The principle is to measure the ability of Tivumecirnon to
inhibit the phosphorylation of a substrate by each kinase in the panel.

e Execution:
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o Each kinase is incubated with its specific substrate, ATP, and the test compound
(Tivumecirnon) or vehicle control (DMSO).

o The reaction is allowed to proceed for a set time at a controlled temperature.

o The reaction is stopped, and the amount of phosphorylated substrate is quantified.

o Data Analysis:

o Results are typically expressed as the percentage of kinase activity remaining in the
presence of Tivumecirnon compared to the vehicle control.

o A common threshold for a significant "hit" is >50% inhibition at a 1 uM concentration.

o For any identified hits, a follow-up ICso (half-maximal inhibitory concentration)
determination should be performed using a 10-point dose-response curve.

Protocol 2: In Vitro hERG Patch-Clamp Assay

Objective: To determine if Tivumecirnon directly inhibits the hERG potassium channel, a
common cause of drug-induced QTc prolongation.

Methodology:

e Cell Line: Use a mammalian cell line stably expressing the human hERG channel (e.qg.,
HEK293-hERG).

» Electrophysiology:
o Culture the cells on glass coverslips.

o Use a whole-cell patch-clamp apparatus to measure ionic currents through the hERG

channels.
o A specific voltage protocol is applied to elicit the characteristic hERG current.

e Compound Application:
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o After establishing a stable baseline current in an extracellular solution, apply a vehicle
control (e.g., 0.1% DMSO in solution).

o Apply increasing concentrations of Tivumecirnon (e.g., 0.1, 0.3, 1, 3, 10 uM) to the cells
via a perfusion system.

o At each concentration, record the hERG current after it reaches a steady state.

o Data Analysis:
o Measure the peak tail current at each concentration.

o Calculate the percentage of current inhibition at each concentration relative to the vehicle
control.

o Fit the concentration-response data to a Hill equation to determine the ICso value. An ICso
<10 uM is often considered a potential concern.
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Caption: On-target mechanism of Tivumecirnon in the tumor microenvironment.
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Caption: Logical workflow for investigating a suspected off-target effect.
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Caption: Experimental workflow for off-target kinase selectivity profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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